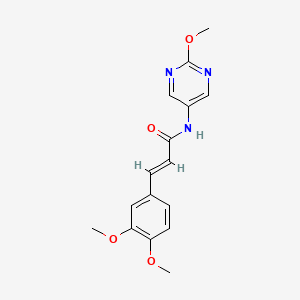

(E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide

Description

(E)-3-(3,4-Dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide is an acrylamide derivative featuring a 3,4-dimethoxyphenyl group conjugated via an α,β-unsaturated carbonyl linkage to a 2-methoxypyrimidin-5-ylamine moiety.

Key structural attributes include:

- 2-Methoxypyrimidin-5-yl group: Contributes hydrogen-bonding capacity via the pyrimidine nitrogen and methoxy oxygen.

- Acrylamide linker: Imparts rigidity and planar geometry, favoring target binding.

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-21-13-6-4-11(8-14(13)22-2)5-7-15(20)19-12-9-17-16(23-3)18-10-12/h4-10H,1-3H3,(H,19,20)/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCVHHHGDMRNMI-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CN=C(N=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CN=C(N=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide

- Molecular Formula : C19H20N2O4

- Molecular Weight : 340.4 g/mol

Synthesis

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide typically involves the following steps:

- Preparation of 3,4-Dimethoxyphenyl Derivative : This can be achieved through standard organic synthesis techniques involving methoxy group introduction.

- Formation of Acrylamide Linkage : The acrylamide moiety is synthesized through the reaction of an amine with an acrylate derivative.

- Pyrimidine Incorporation : The methoxypyrimidine group is incorporated via nucleophilic substitution reactions.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For example, derivatives bearing acrylamide moieties have shown protective effects against oxidative stress in cellular models. In a study evaluating bifendate derivatives, compounds similar to (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide demonstrated the ability to activate the Nrf2 pathway, leading to increased expression of detoxification enzymes such as NQO-1 and HO-1 .

Cytotoxicity and Cell Viability

Cytotoxicity assays reveal that related compounds exhibit low intrinsic cytotoxicity at therapeutic concentrations. For instance, studies on similar acrylamide derivatives reported IC50 values indicating moderate cytotoxicity in neuronal and hepatocyte cell lines . Further investigations are needed to establish the safety profile of (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide.

The proposed mechanisms through which (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide exerts its biological effects include:

- Enzyme Modulation : The compound may interact with specific enzymes involved in oxidative stress pathways.

- Receptor Interaction : It may modulate receptor activity influencing cellular signaling pathways.

- Gene Expression Alteration : The compound could affect gene expression related to antioxidant responses.

Comparative Analysis

A comparative analysis with similar compounds can provide insights into the unique biological properties of (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acrylamide:

Case Studies

- Antioxidant Activity Study : A study on bifendate derivatives highlighted that compounds with acrylamide linkages exhibited potent cytoprotective effects against oxidative stress-induced cell death .

- Cytotoxicity Assessment : Research on structurally related compounds indicated low cytotoxicity levels in vitro with promising therapeutic indices .

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Substituents on the phenyl ring significantly influence physicochemical and biological properties:

*Calculated based on molecular formula.

Key Observations :

- Electron-donating vs.

Analogues with Heterocyclic Modifications

Variations in the heterocyclic amine moiety alter binding affinity and selectivity:

Key Observations :

- Pyrimidine vs. benzothiazole : The pyrimidine group (target) may engage in more specific hydrogen bonding compared to benzothiazole’s hydrophobic interactions .

- Methoxy positioning : The 2-methoxy group on pyrimidine (target) could sterically hinder binding compared to unsubstituted pyrimidines (e.g., ).

Physicochemical and Spectroscopic Comparisons

- Melting points : Pyridinylpyrimidinyl derivatives (e.g., 12s in ) exhibit higher melting points (256–258°C) due to extended conjugation and crystallinity , whereas indole-containing analogues () lack reported data.

- NMR shifts : The target’s acrylamide protons (δ ~6.7–7.5 ppm for CH=CH and NHCO) would align with shifts observed in (δ 7.50 and 6.70 ppm for COCH=CH) .

Discussion

The target compound’s 3,4-dimethoxyphenyl and 2-methoxypyrimidinyl groups position it as a hybrid between cholinesterase inhibitors (e.g., 5q in ) and kinase-targeting agents (e.g., pyridinylpyrimidinyl derivatives in ). Its methoxy substituents likely enhance metabolic stability compared to amino or chloro analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.